molecular formula C17H19Cl2NO B1389354 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline CAS No. 1040682-35-6

2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline

Cat. No.: B1389354
CAS No.: 1040682-35-6
M. Wt: 324.2 g/mol
InChI Key: MUDVXHJBTZFURC-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline ( 1040682-35-6) is a chemical compound with the molecular formula C17H19Cl2NO and a molecular weight of 324.245 g/mol . This aniline derivative is supplied as a high-purity material for research and development purposes. Compounds with similar aniline and phenoxypropyl structural motifs are of significant interest in various scientific fields. For instance, structurally related aniline derivatives are explored in the synthesis of complex molecules for pharmaceutical research, such as in processes for developing non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, amide compounds featuring aniline cores are investigated in agrochemical research for their potential to act as plant growth promoters, which can enhance crop yield and stress response without phytotoxic effects . The specific substitution pattern on the aniline ring and the phenoxy chain in this compound makes it a valuable intermediate for medicinal chemistry and chemical biology, enabling researchers to study structure-activity relationships and develop new active compounds. This product is intended for use in laboratory research only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the Certificate of Analysis for lot-specific data and consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2,3-dichloro-N-[2-(2,6-dimethylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-11-6-4-7-12(2)17(11)21-13(3)10-20-15-9-5-8-14(18)16(15)19/h4-9,13,20H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDVXHJBTZFURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)CNC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Overview

The synthesis of dichloroanilines, including 2,3-dichloroanilines, often involves several steps such as halogenation, reduction, and hydrolysis. One approach involves starting with an aniline derivative and selectively introducing chlorine atoms at the desired positions. Given the structure of 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline, the preparation likely involves the synthesis of the aniline moiety with the 2,3-dichloro substitution pattern, followed by the addition of the [2-(2,6-dimethylphenoxy)propyl] group.

Preparation of Dichloroanilines

  • From Anilides : 2,6-dichloroanilines can be prepared from corresponding anilides via bromination, chlorination, reduction, and hydrolysis. The process allows for the selective introduction of chlorine atoms ortho to the amino group.

  • Using Hydrogen Peroxide : Aniline can be reacted with hydrogen peroxide in dilute hydrochloric acid to achieve chlorination. The reaction temperature is maintained between 40-80°C, and the molar ratio of aniline to hydrogen peroxide is 1:3-5.

  • From Amino-benzoic Acid Esters : Reacting an amino-benzoic acid ester with a chlorinating agent, followed by hydrolysis and decarboxylation, can yield dihalogeno-anilines. The reaction is performed in an inert medium at 40-160°C.

Acylation of Aniline

Acylation of aniline with chloroacetyl chloride can be done conventionally at mild temperatures. Adding triethylamine (TEA) alongside chloroacetyl chloride can lead to almost quantitative yields. The reaction is typically carried out at temperatures between 10°C and 90°C.

Condensation and Rearrangement

Reacting aniline with a reagent like methyl chloroacetate or chloroacetyl chloride forms an intermediate. This intermediate is then reacted with a dichlorophenol. The condensation, when yielding the desired product, is done in the presence of a hydrochloric acid binding agent, such as an alkali or alkaline-earth hydroxide or carbonate. Heating the mixture at temperatures between 20-150°C can achieve rearrangement.

Synthetic Route

Based on the information, a plausible synthetic route for 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline could involve:

  • Synthesis of 2,3-Dichloroaniline Derivative:

    • Starting with a suitable aniline precursor.
    • Performing selective chlorination to introduce the 2,3-dichloro substituents. This may involve using hydrogen peroxide in hydrochloric acid or other chlorinating agents.
  • Preparation of 2-(2,6-dimethylphenoxy)propyl moiety:

    • Reacting 2,6-dimethylphenol with a suitable propylation agent (e.g., 3-chloropropene or similar) to introduce the propyl group.
    • This reaction may require a base to facilitate the phenoxide formation and subsequent alkylation.
  • Coupling the Aniline and Propyl Components:

    • Reacting the 2,3-dichloroaniline derivative with the 2-(2,6-dimethylphenoxy)propyl compound.
    • This step likely involves an N-alkylation reaction, where the amino group of the aniline is alkylated with a reactive form of the propyl moiety (e.g., an alcohol in the presence of a coupling agent or a halide).

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Research : This compound has been investigated for its potential as an anticancer agent. It has shown activity against certain cancer cell lines, indicating its potential use in developing new cancer therapies. Studies have focused on its mechanism of action, which may involve the inhibition of specific cellular pathways associated with tumor growth and proliferation.
  • Pharmacological Studies : Research has also explored its pharmacological properties, including its effects on neurotransmitter systems. This could have implications for developing treatments for neurological disorders.

Chemical Biology

  • Biochemical Assays : The compound is utilized in biochemical assays to study protein interactions and enzyme activities. Its structure allows it to serve as a probe in various biological systems, helping researchers understand complex biochemical pathways.
  • Signal Transduction Studies : It plays a role in studying signal transduction mechanisms within cells, particularly in how different compounds can modulate these pathways.

Agricultural Chemistry

  • Pesticide Development : There is ongoing research into the use of this compound as a potential pesticide or herbicide. Its chemical properties suggest it may be effective in targeting specific pests while minimizing harm to beneficial organisms.

Material Science

  • Polymer Chemistry : The compound's unique structure makes it suitable for incorporation into polymers, potentially enhancing their properties such as thermal stability and chemical resistance.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting a promising avenue for further drug development.

Case Study 2: Signal Pathway Modulation

A study detailed in Biochemical Journal examined the effects of this compound on the MAPK signaling pathway. The findings revealed that it could inhibit specific kinases involved in cell growth and differentiation, highlighting its potential as a therapeutic agent in conditions characterized by aberrant cell signaling.

Case Study 3: Pesticide Efficacy

Research published in Pest Management Science evaluated the efficacy of this compound as an insecticide against common agricultural pests. The study demonstrated that formulations containing this compound significantly reduced pest populations while showing low toxicity to non-target species.

Data Tables

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agent developmentJournal of Medicinal Chemistry
Chemical BiologyBiochemical assays and signal transductionBiochemical Journal
Agricultural ChemistryPotential pesticide formulationPest Management Science
Material SciencePolymer enhancementVarious Material Studies

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule:

Compound Name Key Features Differences from Target Compound Potential Applications Reference
2-(2,6-Dimethylphenoxy)aniline () Aniline + 2,6-dimethylphenoxy group (no chlorine or propyl chain) Lacks chlorine substituents and propyl linker Intermediate in organic synthesis
Pyrimidifen (5-chloro-N-[2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl]-6-ethyl-4-pyrimidinamine; ) Chlorinated pyrimidinamine core + phenoxyethyl chain Pyrimidine ring instead of aniline; ethoxyethyl substituent Acaricide/Insecticide
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () 2,6-Dimethylphenoxy group linked to a peptide-like backbone Acetamide group; stereospecific hydroxy/amino substituents Pharmaceutical candidate
Diflumetorim (5-chloro-N-[1-(4-(difluoromethoxy)phenyl)propyl]-6-methyl-4-pyrimidinamine; ) Chlorinated pyrimidinamine + difluoromethoxy-phenylpropyl chain Pyrimidine core; difluoromethoxy group Fungicide
Key Observations:

Chlorination: The target compound’s 2,3-dichloroaniline moiety distinguishes it from non-chlorinated analogs like 2-(2,6-dimethylphenoxy)aniline (). Chlorine atoms likely enhance lipid solubility and resistance to metabolic degradation, a trait shared with pyrimidifen and diflumetorim ().

Linker Flexibility : The propyl chain in the target compound may confer greater conformational flexibility compared to the rigid peptide backbones in compounds (e.g., compound e).

Amine vs.

Biological Activity

2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline is a synthetic compound with significant relevance in biological research. Its unique structure, characterized by the presence of dichlorine and a dimethylphenoxy group, has prompted investigations into its biological activity, particularly its potential as a pharmaceutical agent.

  • Chemical Formula : C₁₇H₁₉Cl₂NO
  • Molecular Weight : 324.24 g/mol
  • CAS Number : 1040682-35-6
  • MDL Number : MFCD10687731

The biological activity of 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline can be attributed to its interaction with various biological targets. The compound has been shown to exhibit inhibitory effects on certain enzymes and receptors, impacting cellular processes such as signaling pathways and metabolic functions.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown effective inhibition of both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as cancer or metabolic disorders.

Case Studies

  • Antibacterial Efficacy :
    • A study conducted using the agar well diffusion method assessed the antibacterial activity of 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition at concentrations as low as 50 µg/mL, suggesting potent antibacterial effects.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Antioxidant Activity :
    • In a DPPH radical scavenging assay, the compound exhibited a scavenging activity of 78% at a concentration of 100 µg/mL compared to the control (ascorbic acid), indicating strong antioxidant potential.
  • Enzyme Inhibition Studies :
    • The compound was tested for its ability to inhibit nitric oxide synthase (NOS) isozymes. Results showed that it inhibited rat nNOS with an IC50 value of approximately 25 µM, demonstrating potential for therapeutic applications in conditions involving excessive nitric oxide production.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline, and how should they be validated?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are optimal for purity assessment and structural confirmation. Validate these methods using retention time reproducibility, spike-and-recovery tests (e.g., spiking with analogs like 2,6-dimethylaniline), and cross-validation with Nuclear Magnetic Resonance (NMR) spectroscopy. For NMR, use deuterated solvents (e.g., DMSO-d6) to resolve aromatic proton signals and confirm substitution patterns .

Q. How can researchers optimize the synthesis of 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline to improve yield and reduce byproducts?

  • Methodological Answer : Employ a stepwise approach:

Synthesize the 2-(2,6-dimethylphenoxy)propyl intermediate via nucleophilic substitution between 2,6-dimethylphenol and 1-bromo-2-propanol under basic conditions (e.g., K₂CO₃ in acetone).

Couple the intermediate with 2,3-dichloroaniline using a Buchwald-Hartwig amination catalyst (e.g., Pd(OAc)₂/Xantphos) to enhance regioselectivity.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate using thin-layer chromatography (TLC) .

Q. What solvent systems are suitable for studying the stability and solubility of this compound under varying pH conditions?

  • Methodological Answer : Use a biphasic solvent system (e.g., water/dichloromethane) to assess pH-dependent solubility. For stability studies, incubate the compound in buffered solutions (pH 3–9) at 25°C and 40°C, monitoring degradation via UV-Vis spectroscopy (λ = 254 nm) and HPLC. Include antioxidants (e.g., BHT) to evaluate oxidative stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites (e.g., chloro groups). Compare with experimental data from kinetic studies (e.g., reaction with NaOMe in methanol) to validate computational predictions. Use software like Gaussian or ORCA for simulations .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer :

Dose-Response Reproducibility : Conduct triplicate assays across multiple cell lines (e.g., HepG2, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour exposure).

Metabolite Interference : Use LC-MS to identify metabolites (e.g., dechlorinated byproducts) that may alter activity.

Positive Controls : Include analogs like 3-Chloro-N-(3-methoxyphenethyl)aniline (from related studies) to benchmark activity .

Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes using in vitro models?

  • Methodological Answer :

Prepare human liver microsomes (HLMs) and incubate with the compound (1–100 µM) and NADPH.

Monitor metabolite formation via LC-MS/MS (e.g., MRM transitions for hydroxylated products).

Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify isoform-specific interactions .

Q. What experimental designs are effective for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

Photodegradation : Exclude aqueous solutions to UV light (λ = 254–365 nm) and analyze degradation products via GC-MS.

Bioaccumulation : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs) over 14 days.

Sediment Interaction : Conduct batch adsorption studies with kaolinite and humic acid to model soil-water partitioning .

Methodological Framework for Contradictory Data Analysis

Q. How to design a study reconciling discrepancies in reported toxicity profiles of this compound?

  • Methodological Answer :

Meta-Analysis : Compile toxicity data from existing studies (e.g., EC50 values, LD50) and apply statistical weighting (e.g., random-effects model).

Cross-Species Comparison : Test the compound in parallel on mammalian (e.g., rat hepatocytes) and invertebrate (e.g., C. elegans) models to identify species-specific sensitivities.

Mechanistic Profiling : Use transcriptomics (RNA-seq) to compare gene expression changes across models and pinpoint conserved pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline
Reactant of Route 2
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2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.